molecular formula C19H17ClFN3O3 B4493222 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole

Cat. No.: B4493222
M. Wt: 389.8 g/mol
InChI Key: GJYDRYNRDTUYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, methyl, oxazole, and pyrrolidine moieties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the oxazole intermediate with a pyrrolidine derivative, often under conditions that promote nucleophilic substitution.

    Functionalization with chloro and fluoro groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-10-9-15(27-22-10)14-7-4-8-24(14)19(25)16-11(2)26-23-18(16)17-12(20)5-3-6-13(17)21/h3,5-6,9,14H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYDRYNRDTUYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 5
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 6
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.